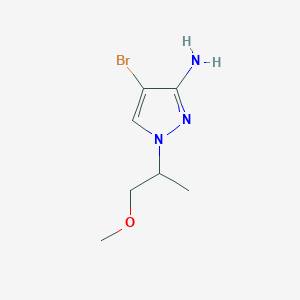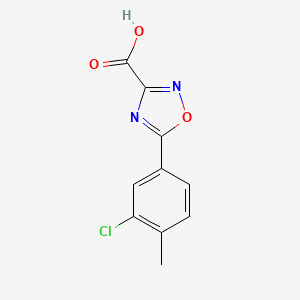![molecular formula C7H12Cl2F2N4 B13540926 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a difluoromethyl group and a triazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a difluoromethyl group is introduced to the triazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Another fluorinated heterocyclic compound with similar structural features.
[1,2,4]triazolo[1,5-a]pyrimidines: Compounds with a similar triazole ring fused to a pyrimidine ring.
Uniqueness
The uniqueness of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride lies in its specific difluoromethyl group, which can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C7H12Cl2F2N4 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H10F2N4.2ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;;/h4,6H,1-3,10H2;2*1H |
InChI-Schlüssel |
DIZRULYBZTWGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NN=C(N2CC1N)C(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)




